

Spectroscopic Profile of 2-Benzyl-1,3-benzothiazole: A Technical Guide

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Compound of Interest

Compound Name: **2-Benzyl-1,3-benzothiazole**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Benzyl-1,3-benzothiazole**, a molecule of interest in medicinal chemistry and materials science. This document compiles representative nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, outlines detailed experimental protocols for these analytical techniques, and presents a visual workflow for spectroscopic analysis.

Core Spectroscopic Data

The following tables summarize the expected and representative spectroscopic data for **2-Benzyl-1,3-benzothiazole**. This data is compiled from spectral databases and analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.00	d	1H	Aromatic H (Benzothiazole)
~7.85	d	1H	Aromatic H (Benzothiazole)
~7.45	t	1H	Aromatic H (Benzothiazole)
~7.35	t	1H	Aromatic H (Benzothiazole)
~7.25-7.40	m	5H	Aromatic H (Benzyl)
~4.30	s	2H	-CH ₂ -

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
~168	C=N (Benzothiazole)
~153	Aromatic C (Benzothiazole)
~137	Aromatic C (Benzyl, Quaternary)
~135	Aromatic C (Benzothiazole)
~129	Aromatic C (Benzyl)
~128	Aromatic C (Benzyl)
~127	Aromatic C (Benzothiazole)
~126	Aromatic C (Benzothiazole)
~125	Aromatic C (Benzothiazole)
~122	Aromatic C (Benzothiazole)
~39	-CH ₂ -

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3060-3030	Medium	Aromatic C-H Stretch
~2920	Weak	Aliphatic C-H Stretch
~1600, 1495, 1450	Medium-Strong	Aromatic C=C Stretch
~1530	Medium	C=N Stretch (Benzothiazole ring)
~750, 700	Strong	Aromatic C-H Bend (out-of-plane)

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
225	High	[M] ⁺ (Molecular Ion)
135	Moderate	[M - C ₇ H ₇] ⁺ (Benzothiazole fragment)
91	High	[C ₇ H ₇] ⁺ (Tropylium ion)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are crucial for reproducibility and data validation.

NMR Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **2-Benzyl-1,3-benzothiazole** is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, such as a 400 or 500 MHz instrument.

- Data Acquisition:
 - For ^1H NMR, a standard pulse sequence is used. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
 - For ^{13}C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum. A wider spectral width (e.g., 0-200 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of ^{13}C .
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples, a small amount of **2-Benzyl-1,3-benzothiazole** is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for liquid samples or solutions, a drop of the sample is placed between two salt plates (e.g., NaCl or KBr). Attenuated Total Reflectance (ATR) is a common technique that requires minimal sample preparation, where the sample is placed directly on the ATR crystal.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
- Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm^{-1}). A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.
- Data Processing: The resulting spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry

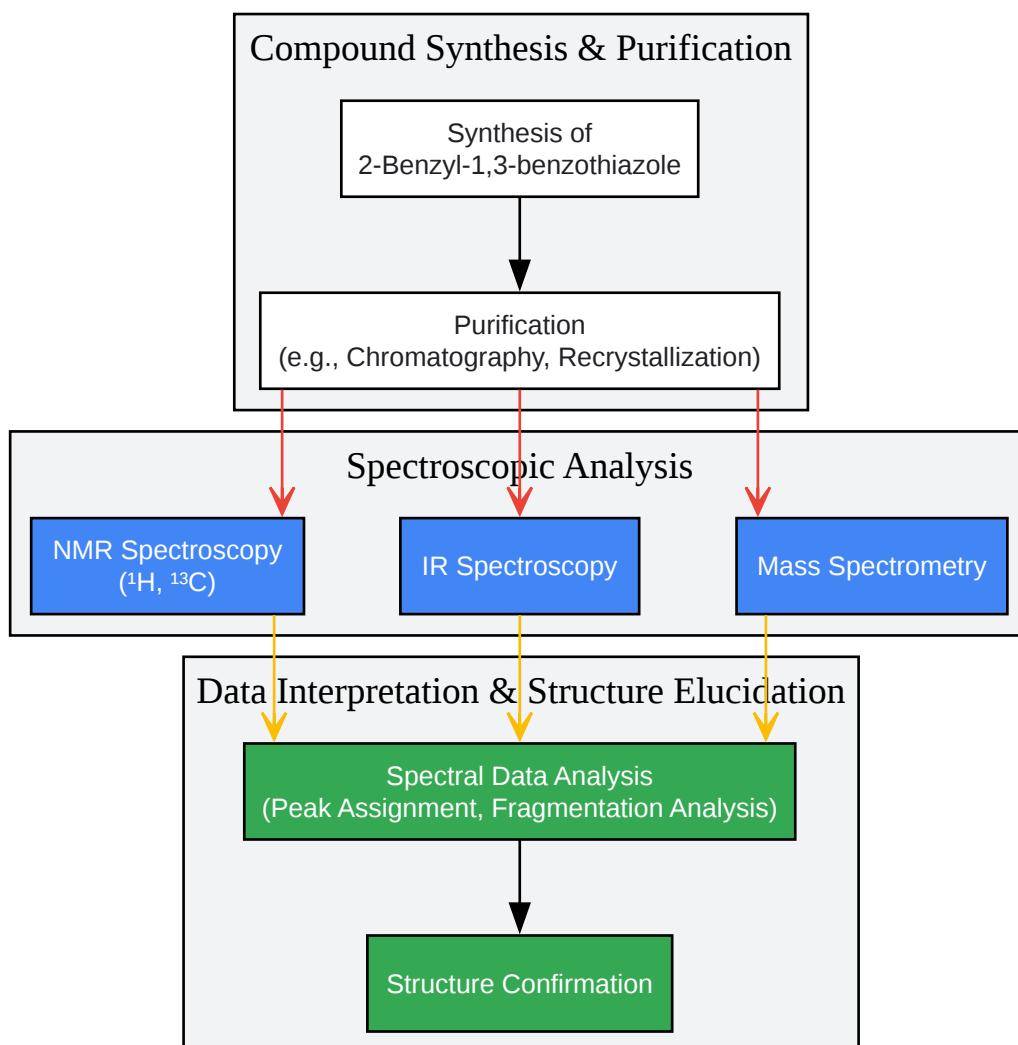
- Sample Introduction: The sample can be introduced into the mass spectrometer via various methods. For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is first

vaporized and separated on a GC column before entering the mass spectrometer. Direct infusion or a solids probe can also be used.

- **Ionization:** Electron Ionization (EI) is a common technique for generating ions from organic molecules. In EI, the sample is bombarded with a high-energy electron beam, leading to the formation of a molecular ion and characteristic fragment ions.
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.
- **Detection:** An electron multiplier or other detector records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z .

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **2-Benzyl-1,3-benzothiazole**.



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General workflow for the spectroscopic characterization of a chemical compound.

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